hemoglobin Nevers
Description
Historical Discovery and Nomenclature
Hemoglobin Nevers was first identified in 1990 during a hematological investigation of an 18-year-old French male presenting with erythrocytosis. The variant was detected through isoelectric focusing and confirmed via protein sequencing, which revealed a tyrosine-to-serine substitution at position 130 of the beta-globin chain (β130[H8]Tyr→Ser). The mutation arises from a single nucleotide transition (c.392A>C) in exon 3 of the HBB gene.
The variant derives its name from the city of Nevers in central France, reflecting the geographic origin of the index case. This nomenclature aligns with historical conventions for hemoglobin variants, which often incorporate geographic or cultural identifiers.
Epidemiological Prevalence and Geographic Distribution
This compound is exceptionally rare, with fewer than 20 documented cases globally. Its distribution reflects founder effects and migration patterns:
Documented Cases by Region
The variant’s silent nature contributes to underdiagnosis, as carriers typically exhibit normal hematological indices and oxygen affinity. Population-level screening programs using high-performance liquid chromatography (HPLC) or DNA sequencing are required for detection.
Clinical Significance in Hemoglobinopathy Research
Despite its benign clinical profile, this compound holds scientific value for understanding hemoglobin structure-function relationships and mutation tolerance.
Research Insights
Structural Stability :
The β130(H8)Tyr→Ser substitution occurs in the H8 helix, a region critical for alpha-beta subunit interactions. Unlike destabilizing mutations (e.g., Hb Bristol), this substitution preserves tetramer stability, offering insights into resilient regions of the hemoglobin molecule.Oxygen Affinity Dynamics :
In vitro studies suggest minor alterations in oxygen binding kinetics, though these do not reach clinical significance. This contrasts with high-affinity variants like Hb Chesapeake, which cause erythrocytosis.Evolutionary Implications :
The persistence of silent variants like this compound in populations underscores the redundancy and robustness of hemoglobin’s quaternary structure, informing models of molecular evolution.
Properties
CAS No. |
132822-83-4 |
|---|---|
Molecular Formula |
C20H30ClOP |
Synonyms |
hemoglobin Nevers |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Hemoglobin Nevers
This compound is a rare variant of hemoglobin characterized by a mutation at the beta-globin gene, specifically the substitution of tyrosine (Tyr) for serine (Ser) at position 130. This variant was first identified in a family from France and is classified as a silent variant, meaning it does not typically manifest any significant clinical symptoms or health issues in carriers. However, its study provides valuable insights into the broader applications of hemoglobin variants in medical research and clinical practice.
Genetic Studies and Population Genetics
This compound serves as an important marker in genetic studies aimed at understanding population genetics and the distribution of hemoglobin variants across different ethnic groups. Its rarity highlights the genetic diversity within human populations and can be utilized to trace lineage and migration patterns.
- Case Study : A study involving a family with this compound demonstrated how genetic analysis can reveal the inheritance patterns of hemoglobin variants. This research contributes to the understanding of genetic disorders related to hemoglobinopathies, such as sickle cell disease and thalassemia .
Clinical Implications in Hemoglobinopathies
While this compound itself is not associated with any known pathology, its study can enhance the understanding of how various hemoglobin variants interact with common blood disorders. Research into such variants can lead to advancements in treatment protocols for conditions like sickle cell disease.
- Case Study : The use of hydroxyurea to increase fetal hemoglobin levels in sickle cell patients has been informed by studies on various hemoglobin variants, including Nevers. Understanding how different hemoglobins function can aid in developing targeted therapies that improve patient outcomes .
Biochemical Research
Hemoglobin variants like Nevers are critical for biochemical research focused on the structure and function of hemoglobin. They provide insights into allosteric regulation, oxygen binding properties, and interactions with other molecules such as nitric oxide.
- Research Findings : Studies have shown that mutations in hemoglobin can affect its affinity for oxygen and other gases, which is crucial for understanding respiratory physiology and potential therapeutic applications .
Transfusion Medicine
In transfusion medicine, understanding rare hemoglobin variants is essential for ensuring compatibility between donors and recipients. This compound, classified as a high-prevalence antigen, necessitates careful matching during transfusions to prevent adverse reactions.
- Case Study : Transfusion reactions have been documented when patients receive blood containing incompatible antigens. The identification of rare variants like this compound helps in developing better screening protocols to enhance transfusion safety .
Data Table: Comparison of Hemoglobin Variants
| Variant Name | Mutation Description | Clinical Significance | Frequency in Population |
|---|---|---|---|
| This compound | Tyr130Ser (silent variant) | Typically asymptomatic | Rare |
| Hemoglobin S | Glu6Val (sickle cell variant) | Causes sickle cell disease | Common in African descent |
| Hemoglobin C | Glu6Lys | Mild anemia | Common in West Africa |
| Hemoglobin E | Glu26Lys | Mild thalassemia | Common in Southeast Asia |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Hb Nevers with other hemoglobin variants, focusing on mutation sites, structural consequences, and clinical implications:
Key Research Findings
Hb Nevers vs. Hb Kofu: Both are electrophoretically silent, but their mutations occur in different globin chains (β vs. α). Diagnostic Challenges: Silent variants require DNA sequencing for confirmation, as standard methods like alkaline electrophoresis fail to detect them .
Hb Nevers vs. Unstable Variants (e.g., Hb Tacoma): Hb Tacoma’s β30 mutation destabilizes the β-chain, leading to chronic hemolysis.
Hb Nevers vs. High-Affinity Variants (e.g., Hb North Chicago): Hb North Chicago’s β36 mutation increases oxygen affinity, triggering compensatory polycythemia. Hb Nevers maintains normal oxygen-binding kinetics, avoiding such complications .
Clinical and Diagnostic Implications
- Diagnostic Refinement: Studies emphasize the need for genetic testing in cases of unexplained hemoglobinopathies, as silent variants like Hb Nevers are underreported .
Preparation Methods
Plasmid Design and Bacterial Expression
This compound is synthesized using recombinant DNA technology in E. coli strain JM109 (DE3). The plasmid system includes:
-
pGM : Contains human α- and β-globin genes, with β-globin modified to encode the Nevers mutation (e.g., a point mutation in the HBB gene).
-
pMAP : Encodes methionine aminopeptidase to cleave initiator methionine residues.
-
pNatA : Co-expresses NH<sub>2</sub>-terminal acetyltransferase for proper post-translational acetylation.
The globin genes are cloned into a pUC19-derived vector using restriction enzymes NcoI and SacI, followed by ligation with T4 DNA ligase (Table 1). Competent cells are transformed with 100 ng of plasmid DNA in a 1:1:1 molar ratio, selected via triple antibiotic resistance (ampicillin, kanamycin, chloramphenicol).
Table 1: Restriction Digest Protocol for Globin Gene Insertion
| Reagent | Volume (μl) |
|---|---|
| Plasmid DNA (2–3 μg) | 15.0 |
| 10× NEBuffer 1 | 3.0 |
| BSA (100×) | 0.2 |
| NcoI | 1.0 |
| SacI | 1.0 |
| Nuclease-free water | 9.8 |
Fermentation and Scale-Up
Large-scale production utilizes a 20-L bioreactor with the following parameters:
-
Seed Tank : Inoculated with 3 L of LB medium, 37°C, 200 rpm agitation, 12-hour growth.
-
Fermentation Tank : 17 L of Terrific Broth, 30°C, dissolved oxygen maintained at 30–40% via compressed air sparging. Hemoglobin yield peaks at 72 hours, reaching 2.5–3.0 g/L.
Hemin (50 μg/mL) is added to stabilize the porphyrin structure, dissolved in dimethyl sulfoxide (DMSO) and mixed for 24 hours. Post-fermentation, cells are harvested via centrifugation at 8,000 × g for 20 minutes.
Purification and Stabilization
Cell Lysis and Hemoglobin Extraction
-
Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% polyoxyethylene (20) sorbitan monolaurate (Tween 20).
-
Centrifugation : 15,000 × g for 45 minutes to remove cell debris.
-
Fractional Distillation : Isolates hemoglobin from bacterial proteins using a 60-cm column with Sephadex G-100 matrix.
Table 2: Liquid Chromatography Conditions for this compound
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | 0.1% Tween 80 in PBS |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 415 nm |
Crosslinking and Oxygen Affinity Modulation
To prevent tetramer dissociation, this compound is treated with 2-nor-2-formylpyridoxal 5'-phosphate (NFPLP) at a 1:2 molar ratio (hemoglobin:NFPLP). This intramolecular crosslinking shifts the P<sub>50</sub> to 26–38 torr, compared to 12–16 torr for unmodified hemoglobin. The reaction efficiency is 60–80%, with no reversion to dimers or monomers observed over 18 months of storage.
Structural and Functional Characterization
Mass Spectrometry and Acetylation Verification
NH<sub>2</sub>-terminal acetylation is confirmed via MALDI-TOF mass spectrometry, showing a +42 Da shift corresponding to acetyl groups. this compound exhibits a molecular weight of 64,452 Da (α<sub>2</sub>β<sub>2</sub> tetramer), with β-chain mutations identified through peptide mapping.
Oxygen-Binding Kinetics
-
P<sub>50</sub> : 28 torr (vs. 12 torr for native hemoglobin) at pH 7.4.
-
Hill Coefficient : 1.8–2.1, indicating reduced cooperativity due to NFPLP crosslinking.
-
Bohr Effect : Δlog P<sub>50</sub>/ΔpH = −0.40, 30% lower than unmodified hemoglobin.
| Additive | Concentration | Function |
|---|---|---|
| Tween 20 | 0.1% | Prevents aggregation |
| EDTA | 0.05% | Chelates metal ions |
| Sodium azide | 0.1% | Inhibits microbial growth |
Q & A
Basic: What established laboratory protocols ensure accurate isolation and purification of hemoglobin Nevers from clinical samples?
Methodological Answer:
To isolate this compound, employ centrifugation (3,000 rpm for 15 minutes) to separate erythrocytes, followed by lysis using hypotonic buffer (e.g., 5 mM phosphate buffer). Purify via ion-exchange chromatography (DEAE-cellulose columns) to separate variant hemoglobins based on charge differences. Validate purity using SDS-PAGE and spectrophotometric quantification at 415 nm (Soret band). Document patient demographics, clinical history, and sample collection time to minimize pre-analytical variability .
Advanced: How can researchers resolve conflicting data on this compound’ oxygen-binding affinity across experimental conditions?
Methodological Answer:
Design controlled experiments to isolate variables (pH, temperature, cofactors). Use oxygen equilibrium curves with tonometry and spectrophotometric analysis under standardized conditions (e.g., 37°C, pH 7.4 ± 0.1). Apply statistical tools (ANOVA, regression models) to quantify variability. Cross-validate findings with isothermal titration calorimetry (ITC) to assess binding thermodynamics. Reference datasets like Nevers et al. (2021) for methodological frameworks in handling environmental variables .
Basic: Which academic databases and search strategies optimize literature reviews on this compound?
Methodological Answer:
Use PubMed/MEDLINE with MeSH terms: "hemoglobin variants" AND "Nevers" OR "oxygen affinity disorders." Filter by study type (e.g., case reports, cohort studies). Expand to EMBASE and Web of Science for interdisciplinary insights. Avoid non-academic sources; prioritize peer-reviewed journals like Blood for hematology-specific data. Track citations via tools like Zotero to map knowledge gaps .
Advanced: What experimental design principles are critical for assessing this compound’ molecular stability under physiological stress?
Methodological Answer:
Implement a factorial design to test pH (6.8–7.8), temperature (25–42°C), and oxidative stressors (H2O2). Use circular dichroism (CD) to monitor secondary structural changes and dynamic light scattering (DLS) for aggregation kinetics. Include negative controls (wild-type hemoglobin) and triplicate runs. Secure IRB approval for human samples and align protocols with funding agency requirements (e.g., NIH grant R01 guidelines) .
Basic: What clinical parameters must be documented in population studies of this compound prevalence?
Methodological Answer:
Record:
- Demographic data (age, sex, ethnicity).
- Hematological indices (Hb concentration, MCV, MCH).
- Comorbidities (e.g., chronic hypoxia, renal dysfunction).
- Geographic and environmental factors (altitude, pollution exposure).
Use standardized forms (e.g., REDCap databases) to ensure consistency. Reference Nevers Hospital Center’s protocols for longitudinal data tracking .
Advanced: How can multivariate analysis identify genetic/environmental drivers of this compound expression?
Methodological Answer:
Collect genomic data (whole-exome sequencing for globin gene mutations) and environmental variables (diet, toxin exposure). Apply machine learning (random forests, PCA) to identify predictors. Use structural equation modeling (SEM) to quantify interactions between SNPs (e.g., α-globin mutations) and external factors. Validate with in vitro models (CRISPR-edited cell lines) to confirm causal relationships .
Basic: What spectroscopic techniques best characterize structural anomalies in this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Detect absorption shifts at 541 nm (deoxyHb) vs. 576 nm (oxyHb).
- Mass Spectrometry: Identify mass shifts due to amino acid substitutions (e.g., α136Leu→Pro).
- NMR Spectroscopy: Map tertiary structure changes in heme-pocket residues.
Calibrate instruments daily and use hemoglobin A0 as a reference .
Advanced: How to design a multi-center study evaluating this compound’ association with thromboembolic risk?
Methodological Answer:
- Cohort Selection: Recruit 500+ participants across diverse ethnicities (stratified sampling).
- Outcome Measures: Track D-dimer levels, venous thromboembolism (VTE) incidence.
- Data Harmonization: Use centralized labs for assays (e.g., ELISA for D-dimer).
- Bias Mitigation: Adjust for confounders (smoking, oral contraceptives) via propensity score matching. Publish protocols in trial registries (ClinicalTrials.gov ) for transparency .
Basic: What ethical considerations apply when sourcing biospecimens for this compound research?
Methodological Answer:
- Obtain informed consent detailing research use and data anonymization.
- Comply with GDPR/HIPAA for data security.
- Partner with biobanks (e.g., NIH’s All of Us Program) for diverse samples.
- Document IRB approval and Material Transfer Agreements (MTAs) for inter-institutional collaborations .
Advanced: How can cryo-EM and molecular dynamics simulations elucidate this compound’ allosteric regulation?
Methodological Answer:
- Cryo-EM: Resolve quaternary structures at 2–3 Å resolution under oxygenated/deoxygenated states.
- MD Simulations: Simulate 100+ ns trajectories (AMBER/CHARMM force fields) to analyze hinge-region flexibility.
- Free Energy Landscapes: Calculate energy barriers for T→R state transitions. Validate with mutagenesis studies targeting key residues (β82Lys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
